molecular formula C24H28N2O4S B2502424 (Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-18-8

(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2502424
CAS RN: 864975-18-8
M. Wt: 440.56
InChI Key: VXGXSOFYPDZJMZ-BZZOAKBMSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been explored in the provided studies. In the first paper, a thiazolyl thioester compound is synthesized using a condensation reaction involving (Z)-2-(2-aminothiazol-4-yl)2-(tert.-butyoxycarbonylprop-2-oxyimino) acetic acid with DM in alkaline conditions. The reaction is optimized using triethyl phosphate as a more cost-effective alternative to triphenylphosphine, with specific molar ratios and reaction conditions leading to a high yield of 86.8% . This synthesis approach could potentially be adapted for the synthesis of "(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate" by modifying the starting materials and reaction conditions to fit the structural requirements of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed in the second paper. The study describes the synthesis of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, which exist in an enamino keto form in solutions. These compounds undergo cyclization under the influence of acetic anhydride to form furan derivatives . This information is relevant as it provides insight into the behavior of similar heterocyclic compounds, which could be indicative of the behavior of the compound under similar conditions.

Chemical Reactions Analysis

The chemical reactions involving the compounds studied in the papers include condensation and cyclization reactions. The first paper details a condensation reaction that is optimized for high yield, which is a crucial step in the synthesis of complex organic molecules . The second paper discusses a cyclization reaction that transforms the synthesized acids into furan derivatives . These reactions are pertinent to the analysis of "(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate" as they may be involved in its synthesis or in subsequent transformations of the compound.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate," they do provide information on similar compounds. The physical properties such as solubility, melting point, and stability can be inferred based on the structural similarities and the known properties of related compounds. The chemical properties, including reactivity and potential for further transformations, can be deduced from the chemical reactions described in the papers . These analyses would be essential for understanding the behavior of the compound in various environments and for potential applications in chemical synthesis or pharmaceutical development.

Scientific Research Applications

Synthesis and Characterization

A study detailed a convenient synthesis approach for derivatives similar to the specified compound, focusing on interactions with various derivatives in specific conditions. Ethyl iminothiazolopyridine-4-carboxylate and other related compounds were synthesized, showcasing the compound's versatility in creating a range of chemical structures with confirmed identities via elemental analysis and spectroscopic data (Mohamed, 2014); (Mohamed, 2021).

Structural Studies

Research on thiazolidinone derivatives demonstrated the synthesis and characterization of similar compounds, emphasizing the importance of X-ray diffraction in determining crystal structures. These studies also explored the molecule's electrostatic potential, HOMO-LUMO energy levels, and dipole moment orientations, providing insights into inter- and intramolecular charge transfer and chemical reactivity descriptors (Megrouss et al., 2019).

Synthetic Utility

Another research avenue involved the synthesis of thiazole and thiazolidinone derivatives, aiming at generating novel structures with potential biological activities. These efforts illustrate the compound's role in forming diverse chemical entities with detailed characterizations to confirm their molecular structures. The studies also highlight the potential antimicrobial activities of these synthesized compounds, suggesting their utility in further biological applications (Küçükgüzel et al., 2002).

Reactivity and Mechanistic Insights

The compound's framework facilitated mechanistic studies, such as the reaction with activated acetylenes, revealing pathways through hypervalent sulfurane and zwitterion. These findings underscore the compound's chemical reactivity and the influence of solvent polarity on reaction outcomes, providing valuable insights into its synthetic versatility and the conditions favoring specific reaction pathways (Yamamoto et al., 1989).

properties

IUPAC Name

ethyl 2-(4-tert-butylbenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-6-30-22(28)17-9-12-19-20(15-17)31-23(26(19)13-14-29-5)25-21(27)16-7-10-18(11-8-16)24(2,3)4/h7-12,15H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGXSOFYPDZJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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